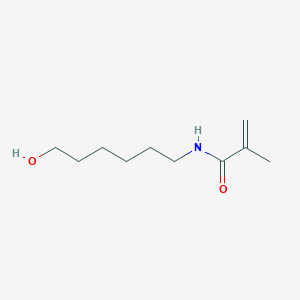

N-(6-hydroxyhexyl)-2-methyl-2-propenamide

Vue d'ensemble

Description

N-(6-hydroxyhexyl)-2-methyl-2-propenamide (N6HMP) is an organic compound that is used as an intermediate in the synthesis of various compounds. It is a derivative of hexyl amide and is a colorless liquid with a melting point of -60 °C. N6HMP is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

N-(6-hydroxyhexyl)-2-methyl-2-propenamide and its derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are significant in cancer research due to their ability to regulate gene expression. For instance, a study developed a series of N-hydroxy-3-phenyl-2-propenamides, potent enzyme inhibitors, for their potential in treating carcinomas. Specifically, one compound, NVP-LAQ824, showed significant activity in colon and lung tumor models (Remiszewski et al., 2003). Another study synthesized and evaluated N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, derived from the expansion of a HDAC inhibitor scaffold, and found them effective in inhibiting nuclear HDACs and exhibiting antiproliferative activity in vitro (Thaler et al., 2010).

Antitumor and Antiproliferative Properties

The antitumor and antiproliferative properties of related compounds have been a focus area. Studies have looked into different derivatives of this compound for their potential in inhibiting tumor growth. For example, certain hydroxamates like 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides (APHAs) showed potent inhibitory activity against HDACs and demonstrated antiproliferative properties in cell-based assays (Mai et al., 2003). Another research elaborated on the synthetic HDAC inhibitors based on 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, indicating their role in biological activity enhancement (Mai et al., 2004).

Chemical Characterization

Research has also been conducted on the chemical characterization of similar compounds. For example, a study described the asymmetric unit of crystals of a synthetic equivalent of a natural product related to this compound, analyzing the molecular structure and the intermolecular hydrogen bonding (Linden et al., 1997). This work is important for understanding the molecular interactions and stability of these compounds.

Other Applications

Further research includes the study of enzyme-assisted synthesis and structural characterization of nitrocatechol glucuronides derived from related compounds, which has implications in medicinal chemistry (Luukkanen et al., 1999). Also, the reduction of acrylamide formation in baked foods using compounds similar to this compound has been investigated, showing the potential application in food science and safety (Kumar et al., 2014).

Mécanisme D'action

Target of Action

N-(6-hydroxyhexyl)-2-methylprop-2-enamide, also known as N-(6-hydroxyhexyl)-2-methyl-2-propenamide or 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-, is a synthetic cannabinoid . Its primary targets are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as an agonist for both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body .

Biochemical Pathways

It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain perception, inflammation, and neuroprotection .

Pharmacokinetics

Similar synthetic cannabinoids are known to be rapidly metabolized by the liver . The metabolites can be identified in the urine

Result of Action

The molecular and cellular effects of N-(6-hydroxyhexyl)-2-methylprop-2-enamide’s action depend on the specific receptor it activates and the physiological context. For instance, activation of CB1 receptors in the brain can lead to psychoactive effects, while activation of CB2 receptors can have anti-inflammatory effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances that compete for the same receptors . Additionally, factors such as pH and temperature can affect the compound’s stability and activity .

Propriétés

IUPAC Name |

N-(6-hydroxyhexyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXPRCDPAOOWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

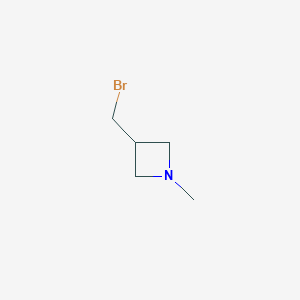

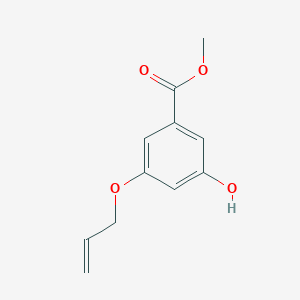

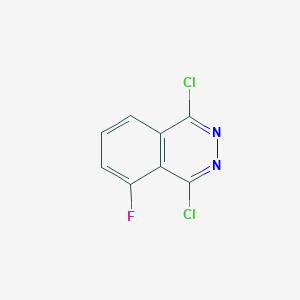

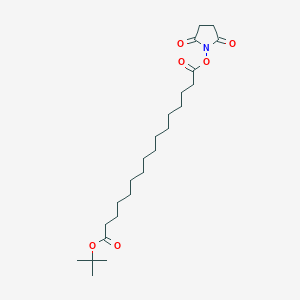

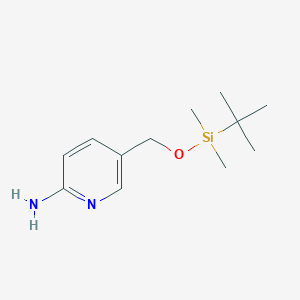

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)

![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)